4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
Brand Name: Vulcanchem
CAS No.: 125901-98-6
VCID: VC21173697
InChI: InChI=1S/C19H22N6O6/c20-18(21)12-4-6-16(14(10-12)24(26)27)30-8-2-1-3-9-31-17-7-5-13(19(22)23)11-15(17)25(28)29/h4-7,10-11H,1-3,8-9H2,(H3,20,21)(H3,22,23)
SMILES: C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]
Molecular Formula: C19H22N6O6
Molecular Weight: 430.4 g/mol

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)

CAS No.: 125901-98-6

Cat. No.: VC21173697

Molecular Formula: C19H22N6O6

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) - 125901-98-6

Specification

CAS No. 125901-98-6
Molecular Formula C19H22N6O6
Molecular Weight 430.4 g/mol
IUPAC Name 4-[5-(4-carbamimidoyl-2-nitrophenoxy)pentoxy]-3-nitrobenzenecarboximidamide
Standard InChI InChI=1S/C19H22N6O6/c20-18(21)12-4-6-16(14(10-12)24(26)27)30-8-2-1-3-9-31-17-7-5-13(19(22)23)11-15(17)25(28)29/h4-7,10-11H,1-3,8-9H2,(H3,20,21)(H3,22,23)
Standard InChI Key QGYJOIDDJBUEBL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator